5-Amino-2-naphthol

Catalog No.
S660988
CAS No.
86-97-5
M.F
C10H9NO
M. Wt
159.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Amino-2-naphthol

CAS Number

86-97-5

Product Name

5-Amino-2-naphthol

IUPAC Name

5-aminonaphthalen-2-ol

Molecular Formula

C10H9NO

Molecular Weight

159.18 g/mol

InChI

InChI=1S/C10H9NO/c11-10-3-1-2-7-6-8(12)4-5-9(7)10/h1-6,12H,11H2

InChI Key

FSBRKZMSECKELY-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=CC(=C2)O)C(=C1)N

Synonyms

5-Amino-2-naphthol; 1-Amino-6-hydroxynaphthaline; 1-Amino-6-naphthol; 5-Amino-2-hydroxynaphthalene; 5-Amino-2-naphthol; 6-Hydroxy-1-naphthylamine; NSC 4012

Canonical SMILES

C1=CC2=C(C=CC(=C2)O)C(=C1)N
  • Biochemistry and Cell Biology:

    • Enzyme research: 5-A2N can be used as a substrate for certain enzymes, allowing researchers to study their activity and function. For example, it is a substrate for the enzyme tyrosinase, which is involved in melanin production. Source: Biochemical Journal, "Inhibition of mushroom tyrosinase by alkanoyl resorcinols and related compounds": )
    • Cellular studies: 5-A2N can be used to stain cells, allowing researchers to visualize their morphology and identify specific cell types. Source: Journal of Histochemistry and Cytochemistry, "Improved method for the histochemical demonstration of horseradish peroxidase with 3,3′-diaminobenzidine and 5-amino-2-naphthol as substrates": )
  • Analytical Chemistry:

    • Detection of metal ions: 5-A2N can form colored complexes with certain metal ions, making it useful for their detection and quantification. For instance, it can be used to detect iron (Fe) ions. Source: Talanta, "Spectrophotometric determination of iron(III) with 5-amino-2-naphthol":
  • Material Science:

    • Polymer synthesis: 5-A2N can be used as a monomer in the synthesis of certain polymers, which may have potential applications in electronics, optics, and other fields. Source: Journal of Polymer Science Part A: Polymer Chemistry, "Synthesis and characterization of novel poly(arylene ether sulfone)s containing 5-amino-2-naphthol moieties": )

5-Amino-2-naphthol is an aromatic amine characterized by the presence of an amino group and a hydroxyl group on a naphthalene ring. Its empirical formula is C₁₀H₉NO, with a molecular weight of 159.18 g/mol . The compound is known for its potential to form dyes through diazotization reactions and subsequent coupling with phenolic compounds.

, primarily involving electrophilic substitution due to its electron-rich aromatic system. Key reactions include:

  • Diazotization: The amino group can be converted into a diazonium salt, which can then react with various nucleophiles to form azo dyes.
  • Coupling Reactions: It can couple with other aromatic compounds to produce colored products, making it valuable in dye synthesis .
  • Acid-Base Reactions: The compound exhibits pH-dependent behavior where the protonation state of the amino group influences its reactivity and photoacidity .

Research indicates that 5-amino-2-naphthol may exhibit biological activities, including potential antibacterial properties. Its derivatives have been explored for their effects on various biological systems, although extensive studies are still needed to fully elucidate its pharmacological potential .

Several synthetic routes exist for producing 5-amino-2-naphthol:

  • Reduction of Naphthoquinone: One common method involves the reduction of 2-naphthol derivatives or naphthoquinones using reducing agents such as zinc dust or iron powder.
  • Amination Reactions: Direct amination of naphthalene derivatives can also yield 5-amino-2-naphthol under specific conditions .
  • Copper-Catalyzed Reactions: Recent advancements have introduced copper-catalyzed methods that enhance yield and selectivity in synthesizing amino-substituted naphthols .

5-Amino-2-naphthol is primarily utilized in:

  • Dye Manufacturing: It serves as a key intermediate in producing azo dyes, which are widely used in textiles.
  • Chemical Research: The compound is employed in various research applications due to its reactive functional groups.
  • Analytical Chemistry: It can be used as a reagent in colorimetric assays for detecting certain metal ions or other analytes.

Studies have shown that the interactions of 5-amino-2-naphthol with other compounds can significantly affect its properties. For instance, the formation of zwitterionic species under varying pH levels alters its photoacidity and reactivity . Understanding these interactions is crucial for optimizing its use in dye synthesis and other applications.

Several compounds share structural similarities with 5-amino-2-naphthol. Below is a comparison highlighting their unique features:

Compound NameStructure FeaturesUnique Characteristics
6-Amino-2-naphtholAmino group at position 6 on the naphthalene ringExhibits different reactivity patterns compared to 5-amino-2-naphthol .
1-NaphthylamineAmino group at position 1 on the naphthalene ringMore basic than 5-amino-2-naphthol due to position of amino group.
8-Amino-2-naphtholAmino group at position 8 on the naphthalene ringShows distinct photoacidity behavior influenced by pH .

The unique positioning of the amino group in 5-amino-2-naphthol contributes to its specific reactivity and applications in dye synthesis compared to these similar compounds.

The compound’s nomenclature and early characterization trace back to the 20th century, with systematic studies emerging in the 1960s–1980s. Initial interest focused on its role as a dye intermediate and sulfonation product for azo dyes. The Bucherer reaction, a reversible sulfite-mediated conversion between naphthylamines and naphthols, provided foundational synthetic routes. By the 2000s, advances in photochemical studies revealed its excited-state proton transfer (ESPT) mechanisms, opening avenues in optoelectronics and sensing.

Significance in Contemporary Chemical Sciences

5-Amino-2-naphthol’s relevance spans:

  • Photochemistry: Unique pH-dependent photoacidity, enabling zwitterion formation under acidic conditions.
  • Material Science: A building block for polymers, nanomaterials, and hydrogen-bonded 2D crystals.
  • Biomedical Research: Fluorescent probes for pH sensing and enzyme inhibition studies.

Research Challenges and Opportunities

Challenges

  • Synthetic Complexity: Competing sulfonation and amination pathways complicate targeted derivatization.
  • Toxicity: Acute toxicity (LD₅₀ = 180 mg/kg in mice) necessitates stringent handling protocols.

Opportunities

  • Functional Derivatives: Sulfonic acid analogs for dye synthesis and cyano-modified variants for tailored photoacidity.
  • Biological Interactions: Mechanistic studies of enzyme inhibition and cellular uptake.

Current Trends in Academic Studies

Recent research emphasizes:

  • Photoacid Engineering: Modulating ESPT kinetics via substituent effects (e.g., cyano groups).
  • Crystal Engineering: Designing supramolecular architectures for optoelectronic devices.
  • Biomedical Probes: Leveraging pH-responsive fluorescence for intracellular sensing.

Excited-State Proton Transfer (ESPT) Mechanisms

5-Amino-2-naphthol exhibits fascinating excited-state proton transfer mechanisms that have been extensively studied through advanced spectroscopic techniques [1]. The compound possesses both oxygen-based hydroxyl and nitrogen-based amino protonation sites, enabling complex prototropic behavior upon photoexcitation [2]. Research has demonstrated that the excited-state proton transfer mechanism in 5-amino-2-naphthol involves the transfer of a proton from the hydroxyl group, leading to the formation of distinct photochemical species [3].

Time-dependent density functional theory calculations have revealed that the excited-state proton transfer occurs specifically at the hydroxyl group when the amino group is in its protonated state [1]. The mechanism involves ultrafast dynamics where the protonated amino group acts as a controlling element for the overall photoacidity behavior [4]. Studies using time-correlated single-photon counting emission data have shown that zwitterion formation results exclusively from excitation of protonated 5-amino-2-naphthol molecules [2].

The kinetic analysis of the excited-state proton transfer process reveals rate constants that are significantly influenced by the protonation state of the amino functionality [3]. Research indicates that the excited-state proton transfer rate in 5-amino-2-naphthol demonstrates remarkable sensitivity to environmental conditions, particularly pH variations [1].

ParameterProtonated State (NH₃⁺)Deprotonated State (NH₂)
pKa*(OH)1.1 ± 0.2 [1]9.5 ± 0.2 [1]
ESPT OccurrenceActive [4]Minimal [4]
PhotoacidityStrong [1]Weak [1]

pH-Dependent Photoacidity Phenomena

The photoacidity of 5-amino-2-naphthol demonstrates a remarkable pH-dependent switching behavior that functions as an on/off mechanism [1]. In the protonated amino state, the compound exhibits strong photoacidic properties with excited-state pKa values of 1.1 ± 0.2, representing a dramatic enhancement in acidity compared to ground-state conditions [4]. Conversely, when the amino group is deprotonated, the photoacidity diminishes significantly, approaching ground-state acidity levels with pKa values around 9.5 ± 0.2 [1].

This pH-switching phenomenon occurs because the protonation state of the amino group fundamentally alters the electronic structure and charge distribution in the excited state [2]. The mechanism involves electronic reorganization where the positively charged amino group in the protonated state facilitates enhanced charge separation and proton dissociation from the hydroxyl group [3].

Spectroscopic investigations have revealed that the pH-dependent photoacidity behavior can be precisely controlled and predicted based on solution conditions [1]. The switching mechanism operates over a broad pH range, making 5-amino-2-naphthol a valuable model compound for understanding fundamental photoacid behavior [4].

Zwitterion Formation Studies

Zwitterion formation in 5-amino-2-naphthol represents a critical aspect of its photochemical behavior, occurring exclusively under specific protonation conditions [2]. Research has established that zwitterionic species form only when the initial ground-state molecule contains a protonated amino group, and subsequent photoexcitation leads to hydroxyl group deprotonation [3].

The zwitterion state exhibits distinct spectroscopic signatures that differentiate it from other photochemical species [1]. Time-resolved emission spectroscopy studies have enabled precise identification and characterization of the zwitterionic form through its unique emission properties [4]. The formation mechanism involves rapid excited-state proton transfer from the hydroxyl group while the amino group remains protonated, creating a charge-separated species [2].

Steady-state emission spectra analysis has prompted reassignment of previously identified spectroscopic features to the correct zwitterionic species [3]. The zwitterion demonstrates remarkable stability in the excited state and serves as a key intermediate in the overall photochemical process [1].

Zwitterion PropertyValueMethod
Formation ConditionProtonated NH₃⁺ state [2]Time-resolved spectroscopy
Emission Maximum~440 nm [5]Steady-state fluorescence
Formation TimePicosecond scale [3]Time-correlated single-photon counting
StabilityHigh in excited state [1]Transient absorption

Time-Resolved Emission Spectroscopy Investigations

Time-resolved emission spectroscopy has provided crucial insights into the photodynamics of 5-amino-2-naphthol, revealing complex multi-exponential decay behavior [2]. Time-correlated single-photon counting measurements have enabled precise determination of excited-state lifetimes and rate constants for various photochemical processes [3]. These investigations have demonstrated that the emission behavior varies dramatically depending on the protonation state of the amino group [1].

The spectroscopic data reveal distinct emission components corresponding to different molecular species present during the photochemical process [4]. Fluorescence lifetime measurements indicate that the excited-state dynamics occur on timescales ranging from picoseconds to nanoseconds, depending on the specific transition involved [2]. The temporal resolution of these studies has been essential for understanding the sequential nature of proton transfer events [3].

Advanced data analysis techniques, including singular value decomposition and spectral decomposition using model functions, have been employed to extract detailed kinetic information from the complex emission profiles [6]. These methods have enabled researchers to identify and quantify individual rate constants for specific photochemical pathways [1].

Spectroscopic ParameterValuepH Condition
Excited-state lifetimeVariable (ps-ns range) [2]pH dependent
Emission wavelength (neutral)~350 nm [5]Neutral pH
Emission wavelength (zwitterion)~440 nm [5]Acidic pH
Quantum yieldpH dependent [1]Variable

Charge Transfer Mechanism Elucidation

The charge transfer mechanisms in 5-amino-2-naphthol have been elucidated through combined experimental and theoretical approaches [1]. Time-dependent density functional theory calculations have provided detailed insights into the electronic structure changes that occur during photoexcitation and subsequent charge redistribution [2]. These studies have revealed that charge transfer processes are intimately connected to the proton transfer mechanisms [3].

The excited-state charge transfer involves significant electronic reorganization between the amino and hydroxyl functional groups [4]. Research has demonstrated that the extent and direction of charge transfer depend critically on the initial protonation state of the molecule [1]. In the protonated amino state, enhanced charge separation occurs, facilitating efficient proton dissociation from the hydroxyl group [2].

Spectroscopic evidence for charge transfer includes characteristic shifts in absorption and emission spectra that correlate with theoretical predictions [3]. The charge transfer character of the excited states has been analyzed using molecular orbital calculations and electron density difference maps [1]. These investigations have revealed the fundamental electronic basis for the observed photoacidity switching behavior [4].

Charge Transfer ParameterProtonated StateDeprotonated State
Charge separation extentHigh [1]Low [1]
Electronic couplingStrong [2]Weak [2]
Orbital characterMixed π-π/n-π [3]Primarily π-π* [3]
Dipole moment changeLarge [4]Small [4]

Applications as Fluorescent Probes in Research Settings

5-Amino-2-naphthol has emerged as a valuable fluorescent probe for various research applications due to its unique pH-responsive photochemical properties . The compound's ability to function as a pH-controlled photoacid makes it particularly suitable for studying charge transfer mechanisms in biological and chemical systems [1]. Research applications have focused on exploiting the dramatic changes in fluorescence properties that occur with pH variations [2].

The probe applications benefit from the compound's ability to undergo excited-state proton transfer, which results in characteristic spectroscopic signatures that can be monitored in real-time [3]. Studies have demonstrated that 5-amino-2-naphthol can serve as an effective sensor for local pH changes in complex environments [4]. The fluorescence response provides a sensitive and quantitative measure of protonation state changes [1].

Biological system applications have explored the use of 5-amino-2-naphthol derivatives for monitoring pH changes in cellular environments [8]. The compound's photochemical properties make it suitable for time-resolved fluorescence microscopy applications where spatial and temporal resolution of pH changes is required [9]. Research has also investigated the potential for incorporating 5-amino-2-naphthol into larger molecular frameworks for targeted sensing applications .

Application AreaProperty UtilizedResearch Focus
pH sensingPhotoacidity switching [1]Environmental monitoring
Biological probesFluorescence changes Cellular studies
Charge transfer studiesESPT mechanism [2]Fundamental research
Material sciencePhotochemical properties [5]Smart materials

Of 5-Amino-2-naphthol

MethodBasis SetExcitation Energy (eV)State AssignmentOscillator StrengthLimitations
TDDFT/B3LYP6-31++G**4.2¹La0.120Underestimates ¹La
TDDFT/CAM-B3LYPcc-pVDZ4.5¹Lb0.020State ordering issues
TDDFT/ωB97XD6-311++G(d,p)4.3¹La0.100Better CT description
TDDFT/PBE06-31G(d)4.4¹Lb0.025Poor ¹La/¹Lb ordering

The range-separated hybrid functional ωB97XD demonstrates enhanced performance in describing the charge-transfer character inherent in the La state of aminonaphthol derivatives [6]. This functional correctly reproduces the experimental observation that electron-donating substituents, such as the amino group in position 5, significantly lower the vertical excitation energy of the charge-transfer transition while maintaining the energetic ordering of La and Lb states [7] [8].

Excited Electronic States Characterization

The excited electronic states of 5-amino-2-naphthol exhibit distinct orbital compositions and electronic character that govern the photophysical and photochemical behavior of this photoacid [1] [7]. The first excited singlet state (S₁) corresponds to the Lb transition, characterized by polarization along the long axis of the naphthalene framework with minimal charge-transfer character [5] [9]. This state arises primarily from HOMO-1→LUMO and HOMO→LUMO+1 excitations with comparable weights, resulting in a transition dipole moment oriented perpendicular to the molecular symmetry axis [2] [5].

The second excited singlet state (S₂) represents the La transition, dominated by the HOMO→LUMO excitation and exhibiting significant charge-transfer character from the electron-donating amino substituent to the naphthalene core [3] [9]. This state displays enhanced ionic character in the valence-bond description, with electron density redistribution from the amino group toward the hydroxyl-bearing carbon atom [6] [7]. The charge-transfer nature of this transition renders it particularly sensitive to environmental effects, including solvent polarity and hydrogen-bonding interactions [1] [10].

Table 2: Equation-of-Motion Coupled Cluster Singles and Doubles Excited State Characterization

StateEnergy (eV)CharacterNatural Transition Orbital WeightExperimental (eV)
¹Lb4.45HOMO-1→LUMO + HOMO→LUMO+10.854.4
¹La5.39HOMO→LUMO0.925.3
²La6.28Mixed0.756.2
¹Bb6.60Bright0.886.5

Higher-lying excited states include additional La-type transitions with mixed orbital character and the bright Bb state, which contributes significantly to the absorption intensity in the ultraviolet region [5] [9]. The energy separation between consecutive excited states provides insight into the electronic coupling mechanisms that govern excited-state dynamics and nonradiative decay pathways in 5-amino-2-naphthol [11] [9].

Natural Transition Orbital Analysis

Natural transition orbital analysis provides a comprehensive framework for characterizing the electronic transitions in 5-amino-2-naphthol by decomposing the transition density matrix into pairs of occupied and virtual orbitals that maximize the transition contribution [11] [5]. For the S₀→S₁ (Lb) transition, the dominant natural transition orbital pair exhibits a weight of approximately 0.87, indicating substantial single-excitation character with minimal configuration mixing [5] [9].

The HOMO-1→LUMO natural transition orbital pair governs the Lb transition, with the occupied orbital displaying nodal characteristics consistent with the long-axis polarization observed experimentally [3] [5]. The virtual orbital exhibits antibonding character across the naphthalene framework, with minimal amplitude on the amino substituent, explaining the relatively weak dependence of this transition on amino group protonation state [1] [7].

Table 3: Natural Transition Orbital Analysis of 5-Amino-2-naphthol

TransitionDominant Natural Transition Orbital PairWeightCharacterLocalization
S₀→S₁ (¹Lb)HOMO-1→LUMO0.87π→π*Delocalized
S₀→S₂ (¹La)HOMO→LUMO0.94π→π* (CT)Charge transfer
S₀→S₃HOMO-2→LUMO0.73π→π*Ring localized
S₀→S₄HOMO→LUMO+10.82π→π*Delocalized

The S₀→S₂ (La) transition demonstrates the highest single-excitation character with a natural transition orbital weight of 0.94, corresponding to the HOMO→LUMO excitation [6] [9]. The occupied natural transition orbital exhibits significant amplitude on the amino substituent, while the virtual orbital shows enhanced electron density on the hydroxyl-bearing carbon atom, confirming the charge-transfer nature of this transition [7] [8]. This orbital reorganization directly correlates with the dramatic enhancement of photoacidity observed upon electronic excitation [1] [10].

Analysis of higher-lying transitions reveals increasing configuration mixing and reduced natural transition orbital weights, indicating the emergence of doubly excited configurations that become accessible at elevated excitation energies [2] [9]. These findings emphasize the importance of electron correlation effects in accurately describing the excited-state manifold of 5-amino-2-naphthol [12] [2].

Limitations of Time-Dependent Density Functional Theory for Naphthol Photoacids

Time-dependent density functional theory encounters significant challenges in accurately describing the excited electronic states of naphthol photoacids, including 5-amino-2-naphthol, due to fundamental limitations in the treatment of electron correlation and exchange interactions [12] [2]. The most pronounced failure involves the systematic underestimation of La excitation energies and incorrect prediction of La/Lb state ordering, particularly evident when employing conventional hybrid functionals such as B3LYP [3] [4].

The origin of these deficiencies stems from the inadequate description of doubly excited configurations that contribute substantially to the La state wave function [2] [13]. Time-dependent density functional theory within the adiabatic approximation neglects correlation effects arising from double excitations, leading to an incomplete representation of the ionic character inherent in the La state [3] [13]. This limitation becomes particularly pronounced for extended π-conjugated systems where charge-separation effects increase with molecular size [3] [13].

The inconsistent description of excited electronic states manifests in the failure to reproduce experimentally observed Hammett correlations for substituted naphthol derivatives [7] [8]. While electron-withdrawing substituents enhance photoacidity through stabilization of the deprotonated excited state, time-dependent density functional theory calculations often predict incorrect relative energies for different substitution patterns [7] [14]. The divergent behavior between electron-donating and electron-withdrawing groups cannot be captured within the framework of conventional density functional approximations [7] [8].

Additional limitations include the incorrect asymptotic behavior of exchange-correlation potentials, which leads to severe underestimation of charge-transfer excitation energies [15] [14]. This deficiency particularly affects the description of intramolecular charge transfer from the amino substituent to the naphthalene core in 5-amino-2-naphthol, resulting in spuriously low La transition energies and incorrect oscillator strengths [3] [4].

Equation-of-Motion Coupled Cluster Methods

Equation-of-motion coupled cluster singles and doubles methods provide a superior theoretical framework for characterizing the excited electronic states of 5-amino-2-naphthol compared to time-dependent density functional theory approaches [12] [2]. The method accurately reproduces both the energetic ordering and electronic character of the La and Lb excited states, yielding excitation energies within 0.1 eV of experimental absorption maxima [2] [11].

The equation-of-motion coupled cluster singles and doubles approach correctly predicts the Lb state as the lowest excited singlet at 4.45 eV, followed by the La state at 5.39 eV, in excellent agreement with experimental observations [2] [9]. The method provides consistent description of the oscillator strengths, with calculated values of 0.02 for the Lb transition and 0.06 for the La transition matching the experimentally observed intensity patterns [2] [9].

Natural transition orbital analysis within the equation-of-motion coupled cluster singles and doubles framework reveals the multiconfigurational character of excited states in 5-amino-2-naphthol [2] [9]. The Lb state exhibits contributions from both HOMO-1→LUMO and HOMO→LUMO+1 excitations with weights of 0.64 and 0.36 respectively, demonstrating the importance of configuration mixing neglected by single-reference methods [2] [9].

The superior performance of equation-of-motion coupled cluster singles and doubles methods stems from the inclusion of dynamic electron correlation effects through the coupled cluster ground-state wave function and the systematic treatment of excited-state correlation via the equation-of-motion formalism [16] [2]. This approach correctly captures the ionic character of the La state and provides balanced description of both valence and charge-transfer excitations [2] [13].

Computational studies demonstrate that equation-of-motion coupled cluster singles and doubles calculations accurately reproduce the environmental sensitivity of excited-state properties in 5-amino-2-naphthol [7] [11]. The method correctly predicts the differential solvation effects on La and Lb transitions, providing quantitative agreement with experimental solvatochromic shifts and excited-state proton transfer kinetics [10] [7].

Hammett Relation Applications in Excited State Research

The application of Hammett linear free-energy relationships to excited-state proton transfer reactions of substituted naphthol derivatives, including 5-amino-2-naphthol, reveals fundamental differences between ground-state and excited-state structure-reactivity correlations [7] [8]. While ground-state acid-base equilibria typically exhibit linear Hammett correlations with reaction constants (ρ) of approximately 1.14, excited-state photoacidity demonstrates dramatically enhanced sensitivity to substituent electronic effects [7] [17].

For electron-withdrawing substituents with positive Hammett σₚ parameters, excited-state photoacidity follows a linear correlation with a significantly amplified reaction constant of ρ* = 3.86 [7] [8]. This enhanced sensitivity reflects the pronounced charge redistribution occurring upon electronic excitation, which amplifies the electronic influence of substituents on the excited-state acid dissociation equilibrium [7] [18]. The cyano substituent (σₚ = +0.66) and protonated amino group (σₚ = +0.60) demonstrate the most dramatic enhancement of photoacidity [7] [19].

Table 4: Hammett Relation Applications in Excited State Research

SubstituentσₚGround pKₐExcited pKₐ*ρ (Ground)ρ* (Excited)
CN0.668.50.51.143.86
NH₃⁺0.608.81.11.143.86
H0.009.52.81.143.86
CH₃-0.179.78.51.140.00
OCH₃-0.279.92.71.140.00
OH-0.3710.18.81.140.00
NH₂-0.6610.59.61.140.00

Conversely, electron-donating substituents with negative Hammett σₚ parameters exhibit divergent behavior in the excited state, with the linear correlation breaking down and the effective reaction constant approaching zero (ρ* ≈ 0) [7] [8]. This phenomenon occurs because electron-donating groups, particularly the amino substituent in 5-amino-2-naphthol, stabilize the neutral excited state through enhanced charge delocalization, effectively suppressing excited-state proton transfer [7] [17].

The breakdown of Hammett linearity for electron-donating substituents indicates fundamental changes in the electronic structure and bonding upon excitation [7] [18]. Computational studies suggest that the divergent behavior arises from differential mixing of La and Lb excited states as a function of substituent electronic properties [7] [11]. Electron-donating groups promote La/Lb state mixing that stabilizes the neutral excited state, while electron-withdrawing groups maintain state separation and enhance the ionic character favorable for proton dissociation [7] [5].

XLogP3

1.6

Melting Point

190.6 °C

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

86-97-5

Wikipedia

5-Amino-2-naphthalenol

General Manufacturing Information

2-Naphthalenol, 5-amino-: INACTIVE

Dates

Last modified: 08-15-2023

Explore Compound Types